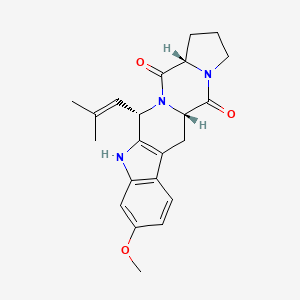

Fumitremorgin C

Description

This compound has been reported in Aspergillus fischeri, Aspergillus fumigatus, and other organisms with data available.

This compound is produced by Aspergillus fumigatus and Neosartorya fischeri.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEYVIGIPJSTOR-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328045 | |

| Record name | Fumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118974-02-0 | |

| Record name | Fumitremorgin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118974-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 719655 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumitremorgin C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fumitremorgin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259.5 - 260.5 °C | |

| Record name | Fumitremorgin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fumitremorgin C: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has garnered significant attention in the field of oncology and pharmacology due to its potent and specific inhibition of the ATP-binding cassette (ABC) transporter, ABCG2, also known as the Breast Cancer Resistance Protein (BCRP). Overexpression of ABCG2 is a key mechanism of multidrug resistance (MDR) in cancer cells, leading to the efflux of a wide range of chemotherapeutic agents and subsequent treatment failure. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its interaction with ABCG2. We will delve into the quantitative aspects of this inhibition, detail relevant experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action: Inhibition of ABCG2/BCRP

The primary and most well-characterized mechanism of action of this compound is its direct inhibition of the ABCG2 transporter.[1][2] ABCG2 is a half-transporter that homodimerizes to form a functional unit that utilizes the energy from ATP hydrolysis to actively transport a diverse array of substrates out of the cell. These substrates include several clinically important anticancer drugs such as mitoxantrone, topotecan, and doxorubicin.[1]

By inhibiting ABCG2, this compound effectively blocks the efflux of these chemotherapeutic agents from cancer cells that overexpress the transporter.[1][3] This leads to an increased intracellular accumulation of the cytotoxic drugs, thereby restoring their therapeutic efficacy and reversing the multidrug resistance phenotype.[1][3] The reversal of resistance is a direct consequence of the enhanced drug concentration at the intracellular target sites.

While the precise binding site of this compound on ABCG2 is still under investigation, it is believed to interact with the transporter in a manner that interferes with its substrate binding and/or conformational changes necessary for transport. This inhibition has been shown to be highly specific, with minimal effects on other major ABC transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 1 (ABCC1).[1][4]

Visualization of the Core Mechanism

References

- 1. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and ABCG2 inhibitory activity of novel this compound analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumitremorgin C: A Mycotoxin from Aspergillus fumigatus with Potent Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC) is a potent, tremorgenic mycotoxin produced by the ubiquitous fungus Aspergillus fumigatus. Initially recognized for its neurotoxic properties, FTC has garnered significant scientific interest as a highly specific and potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This inhibition effectively reverses multidrug resistance (MDR) in cancer cells, making FTC a valuable pharmacological tool and a lead compound for the development of chemosensitizing agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthesis, mechanism of action, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology and related fields.

Introduction

Aspergillus fumigatus is a common opportunistic fungal pathogen responsible for a variety of human diseases, collectively known as aspergillosis. Beyond its pathogenic role, this fungus produces a diverse array of secondary metabolites, including the mycotoxin this compound.[1] FTC belongs to the indole-diterpene alkaloid class of compounds and is characterized by its complex heterocyclic structure.[2] While its tremorgenic effects have been a subject of toxicological concern, the discovery of its potent and selective inhibition of the ABCG2 transporter has opened new avenues for its application in cancer research and therapy.[3][4]

ABCG2 is a key transporter protein that contributes to the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. Its overexpression in cancer cells is a significant mechanism of multidrug resistance, limiting the efficacy of chemotherapy.[4][5] this compound's ability to block this transporter restores the intracellular concentration and cytotoxic efficacy of these drugs.[3][5] This guide will delve into the technical details of this compound, providing a foundational resource for its study and potential therapeutic application.

Chemical and Physical Properties

This compound is an organic heteropentacyclic compound with a molecular formula of C₂₂H₂₅N₃O₃ and a molecular weight of 379.45 g/mol .[6] It is characterized by an indolyldiketopiperazinyl structure.[6]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [6] |

| Molecular Weight | 379.45 g/mol | [6] |

| CAS Number | 118974-02-0 | [6] |

| Appearance | Tan Lyophilisate | [6] |

| Solubility | Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility. | [7] |

| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [6] |

Biosynthesis in Aspergillus fumigatus

The biosynthesis of this compound in Aspergillus fumigatus is a complex process involving a dedicated gene cluster. The pathway begins with the condensation of L-tryptophan and L-proline to form the precursor brevianamide (B1173143) F. This initial step is catalyzed by a non-ribosomal peptide synthetase. A series of subsequent enzymatic reactions, including prenylation and oxidative cyclizations, leads to the final structure of this compound.

Figure 1. Simplified biosynthetic pathway of this compound.

Mechanism of Action

Inhibition of ABCG2/BCRP

The primary and most studied mechanism of action of this compound is its potent and specific inhibition of the ABCG2/BCRP transporter.[3][4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to transport a wide variety of substrates out of the cell. By inhibiting ABCG2, this compound prevents the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[5] It is important to note that this compound does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[5]

Figure 2. Mechanism of this compound-mediated inhibition of ABCG2.

Modulation of SIRT1/NF-κB/MAPK Signaling Pathway

Recent studies have revealed that this compound can also modulate intracellular signaling pathways. In chondrocytes, this compound has been shown to alleviate advanced glycation end products (AGE)-induced inflammation and degradation of extracellular matrix components like collagen II and aggrecan. This protective effect is mediated through the upregulation of Sirtuin-1 (SIRT1) and subsequent inhibition of the NF-κB and MAPK signaling pathways.[8] This finding suggests that this compound may have therapeutic potential beyond its role as a chemosensitizer, possibly in inflammatory conditions like osteoarthritis.[8]

Figure 3. this compound modulation of the SIRT1/NF-κB/MAPK pathway.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Assay Description | IC₅₀ Value (μM) | Reference |

| HEK293 (human ABCG2 transfected) | Potentiation of mitoxantrone (B413) cytotoxicity | 0.82 (nM) | [9] |

| K562 | Cytotoxicity | 41 | [9] |

| NCI-H460 | Potentiation of mitoxantrone antiproliferative activity | 0.148 | [9] |

Reversal of Multidrug Resistance

The efficacy of this compound in reversing MDR is often quantified as the fold-reversal, which is the ratio of the IC₅₀ of a cytotoxic drug in the absence and presence of the inhibitor.

| Cell Line | Drug | Fold Reversal | FTC Concentration (μM) | Reference |

| MCF-7/mtxR | Mitoxantrone | 114 | Not Specified | |

| MCF-7/mtxR | Doxorubicin | 3 | Not Specified | |

| S1M1-3.2 | Mitoxantrone | 93 | 5 | |

| S1M1-3.2 | Doxorubicin | 26 | 5 | |

| S1M1-3.2 | Topotecan | 24 | 5 | |

| MCF-7 (vector-transfected) | Mitoxantrone | 2.5 - 5.6 | Not Specified | |

| MCF-7 (vector-transfected) | Topotecan | 2.5 - 5.6 | Not Specified |

Toxicology

It is noteworthy that some synthetic analogues of this compound, such as Ko143, have been developed that retain potent BCRP inhibitory activity but exhibit significantly reduced or no in vivo toxicity at effective doses.[2][9]

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with chemotherapeutic agents.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Chemotherapeutic agent

-

10% Trichloroacetic acid (TCA)

-

0.1% Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

-

UV Max spectrophotometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of the chemotherapeutic agent with or without varying concentrations of this compound (e.g., 0.1 to 80 µM). Include wells with this compound alone as a control.

-

Incubate the plates for a 3-day growth period.

-

Fix the cells by adding 10% TCA and incubating for 1 hour at 4°C.

-

Wash the plates extensively with water and allow them to air dry.

-

Stain the cell-associated protein with 0.1% SRB solution for 30 minutes at room temperature.

-

Remove the excess SRB by washing the plates with 1% acetic acid.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate cell survival relative to untreated control wells.

Figure 4. Workflow for a typical cytotoxicity assay.

BCRP/ABCG2 Inhibition Assay (Bidirectional Transport Assay)

This assay assesses the ability of this compound to inhibit the efflux of a known BCRP substrate across a polarized cell monolayer.

Materials:

-

Transwell inserts with a permeable membrane

-

Polarized cell line expressing BCRP (e.g., MDCKII-BCRP)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

-

Known BCRP substrate (e.g., estrone-3-sulfate)

-

This compound

-

LC-MS/MS for quantification

Procedure:

-

Seed MDCKII-BCRP cells on Transwell inserts and culture until a confluent and polarized monolayer is formed.

-

Wash the cell monolayers with transport buffer.

-

Add the BCRP substrate to either the apical (A) or basolateral (B) chamber.

-

In parallel experiments, pre-incubate the cells with this compound (e.g., 5 µM) in both chambers before adding the substrate.

-

At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

-

Quantify the concentration of the substrate in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A significant reduction in the efflux ratio in the presence of this compound indicates inhibition of BCRP.[1]

Quantitative Analysis of this compound in Biological Samples (HPLC)

This method is for the quantification of this compound in plasma and tissue samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

C18 Novapak column and C18 pre-column

Sample Preparation:

-

Precipitate proteins in plasma or tissue homogenates with acetonitrile.

-

Centrifuge to pellet the precipitate.

-

Collect the supernatant for analysis.

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile.

-

Detection Wavelength: 225 nm for this compound.

-

Internal Standard: Roquefortine (detection at 312 nm).

-

Retention Times: Approximately 9.5 min for this compound and 13.0 min for roquefortine.

Quantification:

-

Generate a standard curve using known concentrations of this compound in the corresponding biological matrix.

-

Plasma standard curves can range from 0.03 to 30 µg/ml.

Conclusion

This compound, a mycotoxin from Aspergillus fumigatus, has emerged as a molecule of significant interest in biomedical research. Its potent and selective inhibition of the ABCG2 transporter provides a powerful tool to study and overcome multidrug resistance in cancer. While its inherent neurotoxicity has limited its direct clinical application, it serves as a crucial lead compound for the development of safer and more effective BCRP inhibitors. The recent discovery of its ability to modulate the SIRT1/NF-κB/MAPK signaling pathway further expands its potential therapeutic applications into inflammatory diseases. This technical guide has consolidated the current knowledge on this compound, providing researchers and drug development professionals with a comprehensive resource to guide future investigations into this fascinating mycotoxin. Continued research into its analogues and diverse biological activities holds promise for the development of novel therapeutic strategies.

References

- 1. Individual and combined effect of acrylamide, this compound and penitrem A on human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound, Aspergillus. fumigatus [sigmaaldrich.com]

- 4. Global Indoor Health Network - Tremorgens [globalindoorhealthnetwork.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Chemical structure and properties of Fumitremorgin C.

An in-depth exploration of the chemical structure, properties, and biological activities of a potent ABCG2 inhibitor.

Introduction

Fumitremorgin C is a mycotoxin produced by several fungal species, most notably Aspergillus fumigatus.[1] It belongs to the indole (B1671886) alkaloid class of organic compounds.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant role as a potent and selective inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][2] This inhibitory activity makes this compound a valuable tool in cancer research, particularly in the context of overcoming multidrug resistance (MDR).[3][4] This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is an organic heteropentacyclic compound with the molecular formula C₂₂H₂₅N₃O₃.[1][5] Its structure is based on L-tryptophan and L-proline amino acid precursors.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [1][2][5] |

| Molecular Weight | 379.45 g/mol | [1][5] |

| CAS Number | 118974-02-0 | [1][5][7] |

| Appearance | Solid, Tan Lyophilisate | [1][2] |

| Melting Point | 259.5 - 260.5 °C | [1] |

| Solubility | Soluble in DMSO, ethanol, methanol, chloroform (B151607), and acetonitrile. Poor water solubility. | [2][5][7][8] |

| Storage Temperature | 2-8°C or -20°C | [2][7] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Key chemical shifts have been reported in the literature, aiding in structural confirmation. | [9] |

| ¹³C NMR | Predicted spectra are available in databases, providing expected chemical shift ranges for the carbon skeleton. | [7] |

| Mass Spectrometry | Used for the identification and confirmation of the molecular weight and formula. | [10] |

Biological Activity and Mechanism of Action

Inhibition of ABCG2/BCRP and Reversal of Multidrug Resistance

The most well-characterized biological activity of this compound is its potent and selective inhibition of the ABCG2 transporter.[2][3][11] ABCG2 is an ATP-binding cassette transporter that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cells.[11] Overexpression of ABCG2 in cancer cells is a significant mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[4]

This compound has been shown to be highly effective in reversing resistance to various anticancer drugs, such as mitoxantrone (B413), doxorubicin, and topotecan, in cell lines that overexpress ABCG2.[3][12] It does not, however, reverse drug resistance in cells with elevated expression of other MDR-associated transporters like P-glycoprotein (Pgp) or Multidrug Resistance-Associated Protein (MRP), highlighting its selectivity for ABCG2.[3][13] The reversal of resistance is associated with an increase in the intracellular accumulation of the chemotherapeutic drugs.[3][12]

Table 3: In Vitro Activity of this compound

| Cell Line | Assay Description | IC₅₀ Value | Source(s) |

| HEK293 (transfected with human ABCG2 R482 mutant) | Potentiation of mitoxantrone-induced cytotoxicity | 5.42 nM (as measured by mitoxantrone IC50 potentiation) | [3] |

| K562 | Inhibition of cellular processes | 41 µM | [3] |

| MCF-7/mtxR (mitoxantrone-selected) | Reversal of mitoxantrone resistance | Not specified (114-fold reversal) | [3] |

| S1M1-3.2 | Potentiation of mitoxantrone toxicity | Not specified (93-fold potentiation) | [3] |

Effects on Signaling Pathways

Recent research has indicated that this compound can modulate intracellular signaling pathways, suggesting broader pharmacological effects beyond ABCG2 inhibition.

-

NF-κB and MAPK Signaling: this compound has been shown to attenuate osteoclast formation and function by suppressing RANKL-induced activation of the NF-κB and MAPK signaling pathways.[14] It has also been observed to alleviate inflammation and collagen degradation in chondrocytes through the SIRT1/NF-κB/MAPK pathway.[15]

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

This protocol is a generalized procedure based on methods described in the literature for the isolation of mycotoxins from fungal cultures.

-

Fungal Culture: Inoculate Aspergillus fumigatus onto a suitable solid-state medium (e.g., rice medium) or into a liquid broth. Incubate at an appropriate temperature (e.g., 25-30°C) for a period sufficient for mycotoxin production (typically 1-2 weeks).

-

Extraction:

-

For solid cultures, extract the fungal biomass and substrate with an organic solvent such as chloroform or ethyl acetate (B1210297).

-

For liquid cultures, filter to separate the mycelium from the broth. Extract both the mycelium and the filtrate with a suitable organic solvent.

-

-

Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure to obtain a crude extract.

-

Purification:

-

Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

HPLC: Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water or methanol-water).

-

-

Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing the data with published values.

In Vitro ABCG2 Inhibition Assay (Cell-Based)

This protocol describes a common method to assess the ability of this compound to reverse ABCG2-mediated multidrug resistance.

-

Cell Culture: Culture cancer cells known to overexpress ABCG2 (e.g., mitoxantrone-resistant cell lines) and a corresponding parental (sensitive) cell line in appropriate growth medium.

-

Drug Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of a chemotherapeutic agent that is a substrate of ABCG2 (e.g., mitoxantrone, doxorubicin, or topotecan) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1-10 µM).

-

Include control wells with cells treated with this compound alone to assess its intrinsic cytotoxicity.

-

-

Incubation: Incubate the plates for a period sufficient to allow for drug-induced cytotoxicity (e.g., 48-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or sulforhodamine B (SRB) assay.

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each treatment condition.

-

The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of this compound.

-

Chemical Synthesis

The total synthesis of this compound has been reported in the literature, providing a means to obtain the compound and its analogs for further study. The synthetic routes are typically multi-step processes involving the construction of the complex pentacyclic ring system. Key steps often include the formation of the indole core, coupling with a proline derivative, and subsequent cyclization reactions.[6][9] One reported synthesis involves the oxidative elimination and cyclization of an N-prolyl-7-methoxy-β-carboline intermediate.[9]

Conclusion

This compound is a valuable research tool due to its potent and selective inhibition of the ABCG2 multidrug transporter. Its ability to reverse ABCG2-mediated drug resistance in cancer cells makes it an important compound for studying MDR mechanisms and for the preclinical evaluation of strategies to overcome chemotherapy resistance. Furthermore, emerging evidence of its effects on key signaling pathways such as NF-κB and MAPK suggests that this compound may have a broader range of biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the multifaceted properties of this compound.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mimedb.org [mimedb.org]

- 6. researchgate.net [researchgate.net]

- 7. en.bio-protocol.org [en.bio-protocol.org]

- 8. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C22H25N3O3 | CID 403923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Fumitremorgin C

Introduction

This compound is a prenylated indole (B1671886) alkaloid mycotoxin that has garnered significant scientific interest due to its potent and specific biological activities. Initially identified as a tremorgenic agent, its discovery as a selective inhibitor of the ATP-binding cassette (ABC) transporter G2, also known as the breast cancer resistance protein (BCRP), has positioned it as a crucial tool in cancer research and drug development. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound.

This compound is produced by several species of fungi, most notably Aspergillus fumigatus.[1] Its history is marked by a significant shift in research focus, from a compound of toxicological concern to a valuable pharmacological probe for overcoming multidrug resistance in cancer therapy.

Discovery and Initial Characterization

The discovery of this compound is rooted in the investigation of mycotoxins produced by fungi.

First Isolation and Identification

This compound was first isolated and characterized in 1977 by Cole R.J. and his colleagues from Aspergillus fumigatus species found in molded silage.[1][2] The initial interest in this compound stemmed from its classification as a tremorgenic mycotoxin, a class of fungal metabolites known to cause tremors and other neurological effects in vertebrates.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and synthetic methods. Early structural studies relied on techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to identify its characteristic indolyldiketopiperazine core. The absolute configuration was later confirmed through total synthesis.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Aspergillus fumigatus

The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures. The original, detailed protocol can be found in the 1977 publication by Cole et al.

1. Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under conditions that promote the production of secondary metabolites. This typically involves incubation for several days at a controlled temperature.

2. Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.

3. Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

- Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.

- High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is often used for final purification, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.[3] UV detection is commonly employed for monitoring the elution of this compound.[3]

4. Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a highly pure compound.

Structural Characterization

The structure of this compound is confirmed using modern analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

BCRP Inhibition Assay

The ability of this compound to inhibit BCRP-mediated drug efflux is a key aspect of its biological activity. The following is a representative protocol for a cell-based BCRP inhibition assay.

1. Cell Culture: A cancer cell line that overexpresses BCRP (e.g., MCF-7/BCRP or NCI-H460/MX20) and its parental counterpart are cultured in appropriate media.[4]

2. Cytotoxicity Assay:

- Cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then treated with a range of concentrations of a known BCRP substrate drug (e.g., mitoxantrone, topotecan, or SN-38) in the presence or absence of a non-toxic concentration of this compound (typically 1-5 µM).[4]

- After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable method, such as the MTS or sulforhodamine B (SRB) assay.[5][6][7]

3. Data Analysis: The half-maximal inhibitory concentration (IC50) of the substrate drug is calculated for each condition. The fold-reversal of resistance is determined by dividing the IC50 of the drug in the absence of this compound by the IC50 in the presence of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: BCRP Inhibition and Reversal of Multidrug Resistance

| Cell Line | Substrate Drug | This compound Concentration | Fold Reversal of Resistance | Reference |

| BCRP-transfected MCF-7 | Topotecan | Not specified | >100 | [8] |

| BCRP-transfected MCF-7 | Mitoxantrone | Not specified | ~50 | [8] |

| NCI-H460/MX20 | Mitoxantrone | 5 µM | Not specified | [4] |

| NCI-H460/MX20 | SN-38 | 5 µM | Not specified | [4] |

| ABCG2 (482R-HEK293) | Mitoxantrone | 5 µmol/L | Not specified | [9] |

| ABCG2 (482R-HEK293) | Topotecan | 5 µmol/L | Not specified | [9] |

| ABCG2 (482R-HEK293) | SN-38 | 5 µmol/L | Not specified | [9] |

Table 2: IC50 Values for BCRP Inhibition

| Cell Line/System | Substrate | IC50 of this compound | Reference |

| BCRP-overexpressing cells | Not specified | ~1 µM | [10] |

| Human BCRP-transduced cells | Mitoxantrone | Significantly lower than murine Bcrp1 | [11] |

| Human BCRP-transduced cells | Chlorine e6 | Significantly lower than murine Bcrp1 | [11] |

Signaling Pathways and Mechanisms of Action

Inhibition of BCRP and Reversal of Multidrug Resistance

The primary mechanism of action for this compound in the context of cancer is the inhibition of the BCRP transporter. BCRP is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By binding to and inhibiting BCRP, this compound prevents the efflux of these drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.

Caption: this compound inhibits the BCRP transporter, leading to increased intracellular drug levels.

Biosynthetic Pathway of this compound

This compound is synthesized in Aspergillus fumigatus through a complex pathway involving several key enzymes. The pathway begins with the condensation of L-tryptophan and L-proline to form the dipeptide brevianamide (B1173143) F. This is followed by a series of enzymatic modifications, including prenylation and oxidative cyclization, to yield this compound.

Caption: Key enzymatic steps in the biosynthesis of this compound from amino acid precursors.

Historical Significance and Future Perspectives

The journey of this compound from a mycotoxin of toxicological interest to a key pharmacological tool highlights the importance of natural product research. Its discovery as a potent and specific BCRP inhibitor in 1998 was a landmark finding that provided researchers with a much-needed tool to study the role of this transporter in multidrug resistance.

While the inherent neurotoxicity of this compound has precluded its direct clinical use, it has served as a critical lead compound in the development of less toxic and more potent BCRP inhibitors, such as Ko143.[12] The continued study of this compound and its analogs holds promise for the development of novel chemosensitizing agents that can improve the efficacy of cancer chemotherapy. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic biology approaches to produce novel, less toxic derivatives with enhanced therapeutic potential.

References

- 1. This compound, Aspergillus. fumigatus [sigmaaldrich.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor this compound and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective reversal of BCRP-mediated MDR by VEGFR-2 inhibitor ZM323881 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breast cancer resistant protein (BCRP/ABCG2) localizes to the nucleus in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Biological Activity of Fumitremorgin C and Its Analogs: A Technical Guide to a New Generation of ABCG2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). ABCG2 functions as an efflux pump, actively removing a wide range of anticancer drugs from malignant cells, thereby reducing their intracellular concentration and therapeutic efficacy. Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a highly potent and specific inhibitor of ABCG2. However, its clinical development has been hampered by significant neurotoxicity. This has spurred the development of numerous FTC analogs with improved safety profiles and enhanced inhibitory activity. This technical guide provides an in-depth overview of the biological activity of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Mechanism of Action: Potent and Selective Inhibition of ABCG2

This compound and its derivatives act as powerful inhibitors of the ABCG2 transporter.[1][2][3] Their primary mechanism involves the direct blockade of the transporter's drug efflux function. This inhibition is highly specific to ABCG2, with minimal activity against other prominent MDR transporters such as P-glycoprotein (Pgp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][4] By inhibiting ABCG2, these compounds effectively reverse MDR, leading to an increased intracellular accumulation of chemotherapeutic agents in cancer cells.[4][5] This chemosensitization makes tumor cells that overexpress ABCG2 susceptible to drugs that were previously ineffective.[2] The fungal toxin itself is a potent inhibitor, but its neurotoxic properties prevent its use in living organisms.[1][6] Consequently, synthetic analogs have been developed to provide specific and potent BCRP inhibition without the associated toxicity.[1][3]

Quantitative Analysis of Inhibitory Potency

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). These values are determined through various in vitro assays, which are detailed in the subsequent sections. The following tables summarize the available quantitative data for FTC and some of its key analogs, highlighting their potency and selectivity for ABCG2.

Table 1: ABCG2 Inhibitory Activity of this compound and Key Analogs

| Compound | Cell Line | Assay Substrate | IC50 (nM) | Reference |

| This compound | S1-M1-3.2 | Mitoxantrone | ~1000 | [4] |

| Ko143 | HEK293/ABCG2 | Pheophorbide a | <10 | [7] |

| Ko143 | - | E1S-stimulated ATPase | <10 | [7] |

| MZ29 | - | E1S-stimulated ATPase | <10 | [7] |

| AZ99 | - | E1S-stimulated ATPase | <10 | [7] |

| MZ82 | - | E1S-stimulated ATPase | 100-1000 | [7] |

Table 2: Selectivity Profile of this compound Analogs

| Compound | ABCG2 Inhibition | ABCB1 (P-gp) Inhibition | ABCC1 (MRP1) Inhibition | Reference |

| This compound | Potent | No significant inhibition | No significant inhibition | [4][5] |

| Ko143 | Highly Potent | Low activity | Low activity | [1] |

| 3S,6S,12aS analogs | Potent | No significant inhibition | No significant inhibition | [8][9] |

Structure-Activity Relationship (SAR)

The development of potent and specific ABCG2 inhibitors from the fumitremorgin scaffold has been guided by extensive structure-activity relationship studies.

-

Tetracyclic Core: The closed-ring, tetracyclic structure is essential for high-potency inhibition of ABCG2. Analogs with a ring-opened scaffold, such as Tryprostatin A, exhibit significantly reduced or no inhibitory activity.[7]

-

Stereochemistry: There is a marked stereospecificity for ABCG2 inhibition. Compounds with the 3S,6S,12aS configuration are substantially more potent (at least 18-fold) than their 3S,6R,12aS diastereoisomers.[8][9][10] This stereoselectivity is not observed for ABCB1 or ABCC1, indicating that this specific chiral arrangement confers specificity for ABCG2.[8][9][10]

-

Metabolic Stability: Early potent analogs, such as the Ko series, contained an ester linkage that rendered them metabolically unstable.[8][9] Newer analogs have been synthesized without this ester linkage to improve their chemical and metabolic stability, making them more suitable for in vivo applications.[8][9]

Caption: Key structural features determining the ABCG2 inhibitory activity of this compound analogs.

Signaling Pathways and Multidrug Resistance

The primary signaling event modulated by this compound and its analogs is the direct inhibition of the ABCG2 transporter. This action is upstream of the cellular consequences of chemotherapy. In cancer cells overexpressing ABCG2, chemotherapeutic drugs are actively effluxed, leading to sub-therapeutic intracellular concentrations and, consequently, cell survival and proliferation. By blocking ABCG2, FTC analogs restore high intracellular drug levels, allowing the drugs to engage their respective targets (e.g., DNA, microtubules), which in turn activates downstream apoptotic pathways, leading to cell death.

Furthermore, the expression of ABC transporters, including ABCG2, can be regulated by various signaling pathways. For instance, the Hedgehog (Hh) signaling pathway has been implicated in the regulation of ABCG2 expression, suggesting that targeting this pathway could be an alternative or complementary strategy to overcome MDR.[6]

Caption: Inhibition of ABCG2-mediated drug efflux by this compound analogs to restore apoptosis.

Detailed Experimental Protocols

The evaluation of this compound and its analogs involves a series of standardized in vitro assays to determine their potency, selectivity, and mechanism of action.

ABCG2 Inhibition Assay (Fluorescent Substrate Efflux)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCG2.

-

Objective: To quantify the inhibitory potency (IC50) of test compounds against ABCG2.

-

Materials:

-

Cells overexpressing ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20) and parental control cells.[11][12]

-

Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A, BODIPY-prazosin).[12][13][14]

-

Test compounds (this compound analogs) and a positive control inhibitor (e.g., Ko143).[13]

-

96-well or 384-well plates (black wall, clear bottom for fluorescence).

-

Flow cytometer or fluorescence plate reader.

-

-

Protocol:

-

Cell Seeding: Seed the ABCG2-overexpressing and parental cells into the microplates and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control.[12][14]

-

Substrate Loading: Add the fluorescent ABCG2 substrate (e.g., 3 µM Hoechst 33342) to all wells and incubate for an additional 30-60 minutes at 37°C.[14]

-

Washing: Remove the loading solution and wash the cells with ice-cold PBS to stop the efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor corresponds to the level of ABCG2 inhibition. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Chemosensitization (Cytotoxicity) Assay

This assay determines the ability of an ABCG2 inhibitor to sensitize resistant cells to a chemotherapeutic agent.

-

Objective: To measure the fold-reversal of drug resistance.

-

Materials:

-

Protocol:

-

Cell Seeding: Seed cells in 96-well plates.

-

Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the ABCG2 inhibitor.

-

Incubation: Incubate the cells for a period sufficient to allow for cytotoxic effects (e.g., 72 hours).[10]

-

Viability Assessment: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 of the chemotherapeutic agent with and without the inhibitor. The "fold reversal" is the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.

-

ATPase Activity Assay

ABCG2 utilizes the energy from ATP hydrolysis to transport substrates. This assay measures the effect of test compounds on the ATPase activity of purified ABCG2.

-

Objective: To determine if a compound is an inhibitor or a substrate of ABCG2.

-

Materials:

-

Purified, reconstituted human ABCG2 in proteoliposomes.[7]

-

ABCG2 substrate (e.g., estrone-3-sulfate) to stimulate ATPase activity.

-

Test compounds.

-

Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

-

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the ABCG2 proteoliposomes, a stimulating substrate, and various concentrations of the test compound.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a specific time.

-

Stop Reaction: Terminate the reaction.

-

Phosphate Detection: Measure the amount of inorganic phosphate released.

-

Data Analysis: A decrease in substrate-stimulated ATPase activity indicates inhibition by the test compound.

-

Caption: A typical workflow for the identification and characterization of novel this compound-based ABCG2 inhibitors.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for overcoming multidrug resistance in cancer. The high potency and specificity of second and third-generation analogs, such as Ko143 and its derivatives, make them invaluable tools for cancer research and potential candidates for clinical development.[1][15] Future research will likely focus on further optimizing the pharmacokinetic properties and in vivo safety profiles of these inhibitors. The development of these compounds, coupled with a deeper understanding of ABCG2 regulation and function, holds the potential to significantly improve the efficacy of cancer chemotherapy and patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming Multidrug Resistance in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and ABCG2 inhibitory activity of novel this compound analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Fumitremorgin C in Cancer Research: A Technical Guide to Overcoming Multidrug Resistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has garnered significant attention in oncology for its potent and selective inhibition of the ATP-binding cassette (ABC) transporter, ABCG2, also known as the breast cancer resistance protein (BCRP).[1][2][3][4] Overexpression of ABCG2 is a critical mechanism of multidrug resistance (MDR) in cancer, leading to the efflux of various chemotherapeutic agents and subsequent treatment failure.[5][6] This guide provides an in-depth review of this compound's mechanism of action, its efficacy in reversing MDR, detailed experimental protocols for its study, and its role as a pharmacological tool in cancer research.

Mechanism of Action: Selective Inhibition of ABCG2

The primary role of this compound in cancer research is its ability to act as a chemosensitizing agent.[5][7][8] It specifically targets and inhibits the function of the ABCG2 transporter, a membrane-embedded protein that acts as an efflux pump for a wide range of cytotoxic drugs.[2][6]

Key Characteristics:

-

High Selectivity: FTC demonstrates remarkable specificity for ABCG2, with little to no inhibitory effect on other major MDR transporters like P-glycoprotein (Pgp/MDR1) or the Multidrug Resistance-Associated Protein (MRP).[1][7][9] This selectivity makes it an invaluable tool for distinguishing between different MDR mechanisms in cancer cells.[7][9]

-

Reversal of Resistance: By inhibiting ABCG2, FTC prevents the efflux of anticancer drugs from the cell.[6] This leads to increased intracellular accumulation of the therapeutic agent, restoring its cytotoxicity and effectively reversing the resistance phenotype.[1][7][9] This mechanism has been demonstrated for drugs such as mitoxantrone, doxorubicin, and topotecan.[1][7]

-

Competitive Inhibition (Hypothesized): It is believed that FTC, a multi-ring, planar molecule, may compete with other structurally similar chemotherapeutic substrates for the binding site on the ABCG2 transporter, thereby blocking their expulsion from the cell.[5]

The following diagram illustrates the mechanism by which this compound reverses ABCG2-mediated multidrug resistance.

Quantitative Data: Efficacy of Resistance Reversal

FTC's ability to potentiate the effects of chemotherapeutic agents in resistant cell lines has been quantified in numerous studies. The data consistently shows a significant reduction in the concentration of drug required to achieve a cytotoxic effect in the presence of FTC.

| Cell Line | Chemotherapeutic Agent | FTC Concentration | Fold Reversal / Potentiation | Reference |

| S1M1-3.2 (Human Colon Carcinoma) | Mitoxantrone | 5 µM | 93-fold | |

| Doxorubicin | 5 µM | 26-fold | ||

| Topotecan | 5 µM | 24-fold | ||

| MCF-7/mtxR (Breast Cancer) | Mitoxantrone | N/A | 114-fold | |

| Doxorubicin | N/A | 3-fold | ||

| MCF-7/BCRP (Transfected Breast Cancer) | Mitoxantrone | 5 µM | 29.4-fold | [6] |

| Doxorubicin | 5 µM | 6.6-fold | [6] | |

| Topotecan | 5 µM | 6.5-fold | [6] | |

| HEK293 (Human Embryonic Kidney) | Mitoxantrone | 3 µM | Potentiation IC50: 0.82 nM | [1] |

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize this compound's activity.

Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to measure drug-induced cytotoxicity and the reversal of resistance by FTC.

Protocol:

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the chemotherapeutic agent, both in the absence and presence of a fixed concentration of this compound (typically 1-5 µM). Include wells with FTC alone to assess its intrinsic toxicity.

-

Incubation: Incubate the plates for a 3-day growth period.

-

Fixation: Gently remove the media and fix the cells by adding 10% cold trichloroacetic acid (TCA) for 1 hour.

-

Washing: Wash the plates extensively with water to remove the TCA.

-

Staining: Stain the fixed cells with 0.1% Sulforhodamine B (SRB) solution for 30 minutes.

-

Final Wash: Remove the SRB solution and wash the plates with 5% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base.

-

Measurement: Read the absorbance on a spectrophotometer at 540 nm.

-

Analysis: Calculate cell survival relative to untreated control wells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) and calculate the "fold reversal" by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.

Drug Accumulation Assay

This assay directly measures the effect of FTC on the intracellular concentration of a chemotherapeutic agent.

Protocol:

-

Cell Preparation: Harvest drug-sensitive and drug-resistant cells.

-

Incubation: Incubate the cells in a medium containing a radiolabeled chemotherapeutic agent (e.g., [¹⁴C]mitoxantrone or [¹⁴C]doxorubicin) in the absence or presence of this compound (e.g., 1 µM).[9]

-

Timepoint: The incubation is typically carried out for a set period, such as 90 minutes at 37°C.[9]

-

Washing: After incubation, wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabeled drug.

-

Lysis: Solubilize the washed cells with a suitable lysis buffer.[9]

-

Measurement: Measure the intracellular radioactivity using a scintillation counter.[9]

-

Analysis: Normalize the results to the protein concentration of the cell lysates. Compare the drug accumulation in resistant cells with and without FTC to the accumulation in sensitive cells. An increase in accumulation in the presence of FTC indicates inhibition of the efflux pump.

Broader Signaling Implications and Future Directions

While the primary anti-cancer application of FTC is the direct inhibition of ABCG2, some research suggests it may have broader biological effects. Studies have shown FTC can modulate signaling pathways such as RANKL-induced NF-κB and MAPK in osteoclasts and the SIRT1/NF-κB/MAPK pathway in chondrocytes.[10][11] Although these findings are outside the direct context of cancer cell cytotoxicity, they warrant consideration for potential off-target effects or polypharmacological applications.

A significant limitation of this compound for in vivo application is its neurotoxicity.[12] This has driven the development of non-toxic analogues. Ko143 is a notable example, demonstrating more potent and specific BCRP inhibition than FTC and showing efficacy in increasing the oral bioavailability of substrate drugs in animal models.[12] Such analogues represent a promising path toward clinical translation of ABCG2 inhibition.

Conclusion

This compound is a powerful and highly specific pharmacological tool for studying and overcoming ABCG2-mediated multidrug resistance in cancer. Its ability to selectively inhibit this transporter without affecting Pgp or MRP allows researchers to dissect the specific resistance mechanisms at play in various cancer models. While its intrinsic toxicity precludes direct clinical use, FTC remains a benchmark compound, and the insights gained from its study have paved the way for the development of second-generation, non-toxic inhibitors like Ko143, which hold significant promise for future cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | axonscientific.com [axonscientific.com]

- 4. From Neosartorya fischeri, breast cancer restance protein inhibitor, film | Sigma-Aldrich [sigmaaldrich.com]

- 5. clinician.com [clinician.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound Attenuates Osteoclast Formation and Function via Suppressing RANKL-Induced Signaling Pathways [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. aacrjournals.org [aacrjournals.org]

Fumitremorgin C: A Technical Guide to its Impact on Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, implicated in resistance to a wide array of anticancer drugs, including mitoxantrone, doxorubicin, and topotecan.[1][2]

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, has emerged as a potent and specific inhibitor of BCRP.[3][4] This technical guide provides an in-depth overview of the effects of this compound on multidrug resistance, with a focus on its mechanism of action, quantitative effects on drug sensitivity, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of ABCG2-Mediated Drug Efflux

This compound acts as a non-competitive inhibitor of the ABCG2 transporter.[5][6] By binding to the transporter, FTC allosterically modulates its function, thereby blocking the efflux of various chemotherapeutic drugs. This inhibition leads to an increased intracellular accumulation of these drugs in cancer cells overexpressing BCRP, ultimately restoring their cytotoxic efficacy.[3][7] this compound's specificity for BCRP, with little to no effect on other major MDR transporters like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), makes it a valuable tool for dissecting the specific role of BCRP in multidrug resistance.[3][4]

Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular drug levels and cell death.

Quantitative Data on this compound and its Analogs

The following tables summarize the quantitative data on the efficacy of this compound and its potent, less toxic analog, Ko143, in reversing ABCG2-mediated multidrug resistance.

Table 1: Reversal of Drug Resistance by this compound (FTC)

| Cell Line | Resistant Drug | FTC Concentration (µM) | Fold Reversal of Resistance | Reference |

| MCF-7/BCRP | Mitoxantrone | 5 | 29.4 | [8] |

| MCF-7/BCRP | Doxorubicin | 5 | 6.6 | [8] |

| MCF-7/BCRP | Topotecan | 5 | 6.5 | [8] |

| S1-M1-3.2 | Mitoxantrone | 1 | >100 | [3][4] |

| S1-M1-3.2 | Doxorubicin | 1 | ~10 | [3][4] |

Table 2: Inhibitory Potency of this compound (FTC) and Ko143 against ABCG2

| Compound | Assay | Cell Line/System | IC50 / EC90 | Reference |

| This compound | Mitoxantrone Cytotoxicity | BCRP-transfected MCF-7 | EC50 ~1-5 µM | [9] |

| Ko143 | Mitoxantrone Cytotoxicity | HEK293/ABCG2 | IC50 = 2.69 nM | [1] |

| Ko143 | ATPase Activity | Purified ABCG2 | IC50 = 9.7 nM | [2] |

| Ko143 | Mitoxantrone Resistance Reversal | BCRP-overexpressing cells | EC90 = 26 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects on MDR.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50).

Materials:

-

BCRP-overexpressing and parental control cell lines

-

Complete cell culture medium

-

Cytotoxic drug (e.g., Mitoxantrone, Doxorubicin)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the cytotoxic drug in culture medium, both with and without a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).

-

Remove the medium from the cells and add the drug-containing medium. Include wells with medium and FTC alone as controls.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of FTC.[10]

Drug Accumulation and Efflux Assay (Hoechst 33342 Efflux Assay)

This assay measures the ability of cells to efflux a fluorescent substrate of ABCG2, such as Hoechst 33342. Inhibition of efflux by FTC results in increased intracellular fluorescence.

Materials:

-

BCRP-overexpressing and parental control cell lines

-

Complete cell culture medium

-

Hoechst 33342 (5 mg/mL stock solution)

-

This compound

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

-

Aliquot the cell suspension into tubes. To one set of tubes, add this compound to the desired final concentration and incubate for 10 minutes at 37°C.

-

Add Hoechst 33342 to all tubes to a final concentration of 5 µg/mL.

-

Incubate for 45 minutes at 37°C, protected from light.

-

To measure efflux, wash the cells with ice-cold PBS and resuspend them in pre-warmed medium with or without FTC. Incubate for another 30-60 minutes at 37°C.

-

Wash the cells with ice-cold PBS and resuspend in a suitable buffer for analysis.

-

Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm).[11][12][13]

Caption: A generalized workflow for investigating the reversal of multidrug resistance by this compound.

ABCG2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors of ABCG2, like this compound, can modulate this activity.

Materials:

-

Membrane vesicles prepared from cells overexpressing ABCG2

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

ATP

-

This compound

-

Reagents for detecting inorganic phosphate (B84403) (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, membrane vesicles (5-10 µg of protein), and the desired concentration of this compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding the colorimetric reagent for phosphate detection.

-

Measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).

-

The amount of inorganic phosphate released is proportional to the ATPase activity. The effect of this compound is determined by comparing the activity in its presence to the basal activity.[14][15][16]

Conclusion

This compound is a powerful and specific inhibitor of the ABCG2 transporter, making it an invaluable tool for studying BCRP-mediated multidrug resistance. Its ability to reverse resistance to a range of chemotherapeutic agents highlights the potential of targeting ABCG2 to improve cancer treatment outcomes. While the in vivo application of FTC is limited by its neurotoxicity, the development of non-toxic and highly potent analogs like Ko143 offers promising avenues for clinical translation.[6] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of ABCG2 in MDR and to develop novel strategies to overcome it.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound: A Chemosensitizing Agent for… | Clinician.com [clinician.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 15. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genomembrane.com [genomembrane.com]

Fumitremorgin C: A Technical Guide to Cellular Targets Beyond ABCG2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumitremorgin C (FTC), a mycotoxin produced by Aspergillus fumigatus, is well-established as a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP).[1] This property has made it an invaluable tool in cancer research to study and overcome multidrug resistance. However, the bioactivity of FTC is not limited to ABCG2. Emerging evidence reveals that FTC interacts with other cellular components, modulating key signaling pathways involved in processes such as inflammation, bone metabolism, and cell cycle progression. Understanding these off-target effects is crucial for a comprehensive assessment of FTC's therapeutic potential and for the development of more specific ABCG2 inhibitors.

This technical guide provides an in-depth overview of the known cellular targets of this compound beyond ABCG2, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Identified Cellular Targets and Pathways

Beyond its well-documented role as an ABCG2 inhibitor, this compound has been shown to modulate several other signaling pathways, primarily in the context of osteoclastogenesis and chondrocyte inflammation.

Inhibition of RANKL-Induced Signaling in Osteoclasts

This compound has been demonstrated to attenuate the formation and function of osteoclasts, the primary cells responsible for bone resorption.[2][3] This effect is mediated through the suppression of signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3] The key pathways affected are:

-

NF-κB Signaling: FTC suppresses the activity of NF-κB, a critical transcription factor in osteoclast differentiation.[2][4]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also inhibited by FTC treatment.[2][4]

-

NFATc1 Signaling: FTC inhibits the activation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[2][3][5]

The inhibitory effects of FTC on these pathways lead to the downregulation of key bone resorption factors such as c-Fos, cathepsin K, and V-ATPase-d2.[2][3]

Modulation of SIRT1/NF-κB/MAPK Pathway in Chondrocytes

In the context of osteoarthritis, this compound has been shown to alleviate inflammation and the degradation of extracellular matrix components in chondrocytes.[4][6] This protective effect is attributed to the activation of Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB and MAPK signaling pathways.[6][7] The use of a SIRT1 inhibitor was shown to reverse the beneficial effects of FTC, supporting the role of SIRT1 in its mechanism of action.[4][6]

Inhibition of the AKT Pathway

A study utilizing a luciferase-based screening system identified this compound as an inhibitor of the AKT signaling pathway.[8] FTC was shown to selectively inhibit the proliferation of immortalized astrocytes that express a constitutively active form of AKT.[8]

Induction of Cell Cycle Arrest

There is evidence to suggest that this compound can induce cell cycle arrest. While the precise molecular mechanism and the specific cell cycle proteins targeted by FTC have not been fully elucidated, this represents a significant area for further investigation into its non-ABCG2-related activities.

Quantitative Data

The following table summarizes the available quantitative data for the effects of this compound on its non-ABCG2 targets. It is important to note that specific IC50 values for the direct inhibition of individual proteins in these pathways are not yet available in the literature. The data presented here are effective concentrations observed in cell-based assays.

| Target/Process | Cell Type | Effective Concentration | Observed Effect | Reference |

| Osteoclast Formation and Function | Bone Marrow Macrophages (BMMs) | 2.5 - 10 µM | Significant attenuation | [2][3] |

| NF-κB Activity | BMMs | > 2.5 µM | Significant suppression | [2] |

| NFATc1 Activity | BMMs | > 2.5 µM | Significant inhibition | [5] |

| Protein Expression of NFATc1, c-Fos, Cathepsin K, V-ATPase-d2 | BMMs | 10 µM | Suppression | [2][3] |

| SIRT1/NF-κB/MAPK Pathway | SW1353 Chondrocytes | 10 µM | Modulation (SIRT1 activation, NF-κB/MAPK inhibition) | [6] |

| AKT Pathway-dependent Cell Proliferation | Immortalized Astrocytes | Not specified | Selective inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of this compound beyond ABCG2.

In Vitro Osteoclastogenesis Assay

Objective: To assess the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts.

-

Isolation of BMMs: Harvest bone marrow cells from the femurs and tibias of mice.

-

Cell Culture: Culture the bone marrow cells in α-MEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 30 ng/mL of M-CSF for 3 days to generate BMMs.

-